2-(Piperazin-1-yl)isonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABWGYGWOWJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585484 | |

| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305381-05-9 | |

| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 2-(Piperazin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The core of this molecule features a piperazine ring, a well-established "privileged scaffold" in drug discovery, attached to an isonicotinonitrile framework. This unique combination imparts desirable physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will detail its chemical identity, synthesis, role in drug design, analytical methodologies, and safety protocols, serving as a vital resource for professionals engaged in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Core Identification

-

Chemical Name: this compound

-

Synonyms: 2-(1-Piperazinyl)isonicotinonitrile, 2-(1-Piperazinyl)-4-pyridinecarbonitrile[1]

-

CAS Number: 305381-05-9[2]

-

Molecular Formula: C₁₀H₁₂N₄[2]

-

Molecular Weight: 188.23 g/mol [2]

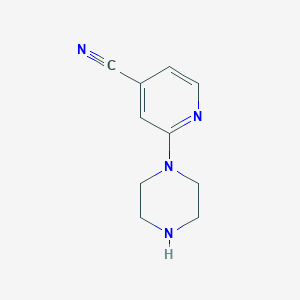

Structural Representation

The molecule consists of a pyridine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a nitrile group.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative descriptors are critical for predicting a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Purity Specification | ≥95% | [3] |

| InChI Key | OHABWGYGWOWJML-UHFFFAOYSA-N | |

| SMILES | N#CC1=CC=NC(N2CCNCC2)=C1 | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and widely used for creating C-N bonds on electron-deficient aromatic rings like pyridine.

Principle of Synthesis

The core principle involves the displacement of a suitable leaving group (typically a halogen) from the 2-position of the isonicotinonitrile ring by the secondary amine of piperazine. The electron-withdrawing effect of both the nitrile group and the ring nitrogen atom activates the 2-position, making it susceptible to nucleophilic attack.

Typical Experimental Protocol

-

Reactant Preparation: 2-Chloroisonicotinonitrile (1 equivalent), the starting electrophile, is dissolved in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Addition of Nucleophile: An excess of piperazine (e.g., 2-3 equivalents) is added to the solution. The excess piperazine serves a dual role: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in conjunction with an external inorganic or organic base (e.g., K₂CO₃, Et₃N).

-

Reaction Conditions: The mixture is heated, typically between 80-120°C, and stirred for several hours until reaction completion is observed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove excess piperazine and salts. The crude product is purified using column chromatography (e.g., silica gel with a gradient of dichloromethane/methanol) or recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Role in Medicinal Chemistry and Drug Development

The piperazine heterocycle is a cornerstone in modern drug design. Its presence in a molecule can profoundly and beneficially influence its pharmacological profile.

The Piperazine Moiety as a Privileged Scaffold

Piperazine is considered a "privileged" structure because it is a versatile scaffold that can interact with multiple biological targets.[5] Its unique properties make it a frequent component in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents.[6]

-

Basicity and Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH. This basicity is crucial for improving aqueous solubility, which is often a prerequisite for good oral bioavailability.

-

Pharmacokinetic Modulation: The piperazine ring can serve as a linker or spacer between two pharmacophoric groups, holding them in a specific spatial orientation to optimize binding with a biological target. By modifying the substitution on the distal nitrogen (N4), chemists can fine-tune the molecule's lipophilicity, metabolic stability, and overall ADME properties.

-

Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor, facilitating strong interactions with amino acid residues in protein targets.[7]

Potential Therapeutic Applications

While specific pharmacological data for this compound is limited in publicly available literature, the broader class of arylpiperazines containing isonicotinic or picolinic nuclei has shown significant potential in psychopharmacology. Studies on similar compounds have demonstrated:

-

Antidepressant-like Activity: Involvement with the serotonergic system, particularly 5-HT₁ₐ and 5-HT₂C receptors.[8]

-

Anxiolytic Effects: Modulation of both the 5-HT₁ₐ receptors and indirect involvement with the GABAergic system.[9]

The combination of the isonicotinonitrile group, a known bioisostere for various functional groups, with the piperazine scaffold makes this compound a highly attractive starting point for library synthesis in the search for new CNS-active agents.

Logical Framework for Piperazine in Drug Design

Caption: Role of the piperazine scaffold in drug optimization.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound in research samples and pharmaceutical preparations. A variety of chromatographic techniques are suitable for this purpose.

Overview of Applicable Techniques

| Method | Principle | Application | Notes |

| HPLC-UV | Separation by reverse-phase chromatography, detection by UV absorbance. | Purity testing, quantification. | May require derivatization as the piperazine moiety itself does not have a strong UV chromophore.[10] Reaction with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a highly UV-active derivative.[11] |

| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | Identity confirmation, metabolite identification, trace analysis. | Provides high sensitivity and specificity. The molecular ion [M+H]⁺ would be expected at m/z 189.11. |

| GC-MS | Separation of volatile compounds in the gas phase, coupled with mass spectrometry. | Identification of impurities, quantification. | The compound may require derivatization to increase its volatility and thermal stability. Effective for separating isomers.[12] |

| NMR | Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C). | Definitive structure elucidation. | Provides detailed information about the molecular structure, confirming the connectivity of atoms. |

Protocol: HPLC-UV Method for Quantification (Post-Derivatization)

This protocol is based on a general method for analyzing piperazine-containing compounds where the native UV absorbance is low.[11]

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water).

-

Prepare sample solutions at a similar concentration.

-

-

Derivatization Step:

-

To an aliquot of each standard and sample solution, add a solution of NBD-Cl in a buffered medium (e.g., borate buffer, pH ~9).

-

Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to allow the derivatization reaction to complete. The NBD group will attach to the secondary amine of the piperazine.

-

Cool and dilute to a final volume with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 35°C.[11]

-

Detection Wavelength: Set to the absorbance maximum of the NBD-derivative (e.g., ~340 nm).[11]

-

Injection Volume: 10 µL.[11]

-

-

Quantification:

-

Calculate the amount of the compound in the sample by comparing the peak area to that of the reference standard. The method should be validated for linearity, precision, accuracy, and robustness.

-

Safety and Handling

Proper handling of this compound is imperative to ensure personnel safety in the laboratory. The information provided is based on data for the compound and related heterocyclic amines.

-

Hazard Classification: Classified as a toxic solid (Hazard Class 6.1, UN2811).[3]

-

Precautionary Statements:

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep in a dark place under an inert atmosphere.[4]

-

Stability: Stable under recommended storage conditions.

Conclusion

This compound is a chemical building block with significant potential for drug discovery, particularly in the development of CNS-active agents. Its synthesis is straightforward via established chemical pathways. The true value of this compound lies in the strategic incorporation of the piperazine scaffold, which offers a powerful tool for medicinal chemists to optimize solubility, pharmacokinetics, and target binding affinity. A thorough understanding of its properties, synthesis, and analytical characterization, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in creating the next generation of therapeutics.

References

- Sinfoo Biotech (n.d.). This compound,(CAS# 305381-05-9).

- Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Siwek, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Basic & Clinical Pharmacology & Toxicology.

- Cikotiene, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy.

- Wikipedia (n.d.). Piperazine.

- Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules.

- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PMC.

- Hafez, H. N., & El-Gazzar, A. R. B. A. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. Molecules.

- Ghorab, M. M., et al. (2012). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules.

- Ali, N. W., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

- Raveendra, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- United Nations Office on Drugs and Crime (UNODC) (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Archer, R. P., et al. (2011). Analytical Methods. RSC Publishing.

- El-Sayed, N., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.

- Raveendra, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

Sources

- 1. 4-Pyridinecarbonitrile,2-(1-piperazinyl)-(9CI) | 305381-05-9 [amp.chemicalbook.com]

- 2. This compound,(CAS# 305381-05-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 305381-05-9 2-Piperazin-1-ylisonicotinonitrile AKSci 9651AD [aksci.com]

- 4. 305381-05-9|this compound|BLD Pharm [bldpharm.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. pubs.rsc.org [pubs.rsc.org]

synthesis and characterization of 2-(Piperazin-1-yl)isonicotinonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)isonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for improving the pharmacokinetic and pharmacodynamic properties of molecules.[1] When combined with the isonicotinonitrile framework, it offers a versatile building block for developing novel therapeutic agents. This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), explains the underlying reaction mechanism, and provides a thorough guide to the structural characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable scaffold.

Introduction: The Strategic Importance of the Piperazine-Pyridine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in FDA-approved drugs is a testament to its utility in drug design.[2] The unique physicochemical properties of the piperazine ring, such as its basicity (pKa), ability to form hydrogen bonds, and conformational rigidity, make it an invaluable tool for modulating solubility, bioavailability, and target affinity.[3] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5]

The pyridine ring, another key heterocyclic motif, is also a cornerstone in pharmaceutical chemistry.[6] The introduction of a cyano group (nitrile) to the pyridine ring, as in isonicotinonitrile, provides a key site for molecular interactions and a precursor for other functional groups. The combination of these two scaffolds in this compound creates a molecule with a high potential for derivatization and biological activity, making it a valuable intermediate for the synthesis of complex, biologically active molecules.[7]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile.

The SNAr Mechanism on an Electron-Deficient Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the presence of a strong electron-withdrawing group, such as the cyano (-CN) group at the 4-position of the starting material, 2-chloro-4-cyanopyridine. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The nucleophilic nitrogen of piperazine attacks the C2 carbon of 2-chloro-4-cyanopyridine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the final product.

The presence of the electron-withdrawing cyano group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is based on established procedures for SNAr reactions involving halopyridines and piperazine.[8][9]

Materials and Reagents:

-

2-Chloro-4-cyanopyridine

-

Piperazine (anhydrous)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-cyanopyridine (1.0 eq).

-

Addition of Reagents: Add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (3.0 eq). The excess piperazine acts as both a nucleophile and can assist as a base, while K₂CO₃ serves as the primary acid scavenger.

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-4-cyanopyridine. DMF is an excellent polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the piperazine.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes containing a small amount of triethylamine to prevent the product from streaking on the column. The pure fractions are combined and concentrated to yield this compound as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Logical workflow for the characterization of the synthesized compound.

Physical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄ | [10] |

| Molecular Weight | 188.23 g/mol | [10] |

| Appearance | Expected to be an off-white to yellow solid | General observation |

| CAS Number | 1185316-24-8 (for hydrochloride salt) | [11] |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts are predicted based on the analysis of similar structures.[2][12]

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.25 | d | 1H | H-6 (Pyridine) | Doublet, downfield due to proximity to ring nitrogen. |

| ~ 6.80 | s | 1H | H-3 (Pyridine) | Singlet (or narrow doublet), upfield relative to H-6. |

| ~ 6.70 | d | 1H | H-5 (Pyridine) | Doublet, coupled to H-6. |

| ~ 3.60 | t | 4H | -CH₂- (Piperazine, α to Py) | Triplet, deshielded by attachment to the electron-deficient pyridine ring. |

| ~ 3.00 | t | 4H | -CH₂- (Piperazine, β to Py) | Triplet, shielded relative to the α-protons. |

| ~ 1.90 | br s | 1H | -NH- (Piperazine) | Broad singlet, chemical shift can vary with concentration and solvent. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | C-2 (Pyridine) | Attached to two nitrogen atoms, highly deshielded. |

| ~ 151.0 | C-6 (Pyridine) | Aromatic carbon adjacent to ring nitrogen. |

| ~ 118.0 | C≡N (Nitrile) | Characteristic shift for a nitrile carbon. |

| ~ 117.0 | C-4 (Pyridine) | Carbon bearing the nitrile group. |

| ~ 109.0 | C-5 (Pyridine) | Aromatic CH. |

| ~ 107.0 | C-3 (Pyridine) | Aromatic CH, shielded by the adjacent piperazine group. |

| ~ 46.0 | -CH₂- (Piperazine, α to Py) | Aliphatic carbon attached to the pyridine ring, deshielded. |

| ~ 45.0 | -CH₂- (Piperazine, β to Py) | Aliphatic carbon adjacent to the NH group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13][14]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350 - 3250 | Medium | N-H Stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch | Piperazine Ring |

| 2230 - 2220 | Strong | C≡N Stretch | Nitrile |

| 1600 - 1580 | Strong | C=N and C=C Ring Stretch | Pyridine Ring |

| 1250 - 1150 | Strong | Aromatic C-N Stretch | Aryl-Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and elemental composition.

Expected Mass Spectrometry Data (ESI+):

| m/z Value | Assignment |

| 189.1135 | [M+H]⁺ (Calculated for C₁₀H₁₃N₄⁺) |

| 188.1059 | [M]⁺ (Calculated for C₁₀H₁₂N₄) |

Expected Fragmentation Pattern: The primary fragmentation would likely involve the piperazine ring. Common fragmentation pathways for N-arylpiperazines include the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[15][16]

Applications in Drug Discovery and Future Directions

This compound is a valuable scaffold for the synthesis of a diverse range of biologically active compounds. Its structure allows for further modification at the secondary amine of the piperazine ring, enabling the generation of large chemical libraries for high-throughput screening. Derivatives of this scaffold could be investigated for a variety of therapeutic targets, including:

-

Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors used in oncology, where it often serves as a linker that interacts with the hinge region of the kinase.[2]

-

CNS Agents: The ability of the piperazine ring to interact with serotonin and dopamine receptors makes it a key component in antipsychotic and antidepressant drugs.[2]

-

Antimicrobial Agents: Piperazine derivatives have been extensively studied for their antibacterial, antifungal, and anthelmintic properties.[4]

The presence of the nitrile group also offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.

References

- University of California, Los Angeles. (n.d.). NMR Chemical Shifts.

- Google Patents. (n.d.). Process for the preparation of piperazine derivatives.

- Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195.

- Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- Al-Ghorbani, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Authorea Preprints.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Wang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(16), 5158.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Wilde, M. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100427.

- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Michigan State University. (n.d.). Mass Spectrometry.

- NIST. (n.d.). Piperazine.

- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22.

- Google Patents. (n.d.). Process for preparing a piperazine derivative.

- Al-Omair, M. A. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(7), 12776-12789.

- Płotka-Wasylka, J., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Microchemical Journal, 168, 106432.

- UCLA. (n.d.). IR Absorption Table.

- MySkinRecipes. (n.d.). 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.

- Wang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.

- Yılmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-46.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- Bakal, E. A., & Semenov, V. E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599.

- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22.

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US6495685B1 - Process for preparing piperazine derivatives - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1136470B1 - Process for the preparation of a piperazine derivative - Google Patents [patents.google.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 2-Piperazin-1-yl-isonicotinonitrile hydrochloride [myskinrecipes.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: A Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile

This guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-(Piperazin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive blueprint, synthesizing data from closely related analogues and foundational spectroscopic principles. This approach mirrors the process undertaken by researchers when characterizing novel or sparsely documented compounds, providing a robust framework for identification and quality control.

The structural elucidation of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates. This guide is structured to provide not just data, but a logical, scientifically-grounded rationale for the predicted spectral features, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Implications

This compound (C₁₀H₁₂N₄, Molecular Weight: 188.23 g/mol ) possesses a unique electronic and structural profile, comprising a pyridine ring substituted with a piperazine moiety at the 2-position and a nitrile group at the 4-position. This arrangement dictates a distinct spectroscopic signature.

The key structural features to consider are:

-

The Pyridine Ring: An electron-deficient aromatic system, whose protons and carbons will have characteristic chemical shifts in NMR. The substitution pattern will create a specific splitting pattern for the aromatic protons.

-

The Piperazine Ring: A saturated heterocycle which will exhibit signals in the aliphatic region of the NMR spectrum. The presence of a secondary amine (N-H) is a key feature for both NMR and IR spectroscopy.

-

The Nitrile Group (C≡N): This group has a strong, sharp, and highly characteristic absorption in the IR spectrum.

-

The C-N Linkage: The bond between the pyridine C2 and the piperazine N1 is a critical linkage that influences the electronic environment of both rings and is a likely site for fragmentation in mass spectrometry.

Caption: Predicted major fragmentation pathways for this compound.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 189.1 | Protonated Molecular Ion |

| [M+H - C₂H₅N]⁺ | 146.1 | Loss of ethyleneimine from piperazine ring |

| [C₆H₄N₂]⁺ | 105.0 | 4-cyanopyridin-2-yl cation |

| [C₄H₁₀N₂]⁺ | 86.1 | Protonated piperazine |

Conclusion

The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed, predictive framework based on established principles and data from analogous structures. The key identifying features are the unique pattern of three aromatic protons in the ¹H NMR, the strong, sharp nitrile stretch at ~2230 cm⁻¹ in the IR spectrum, and a protonated molecular ion at m/z 189.1 in the ESI mass spectrum, which undergoes characteristic fragmentation of the piperazine ring. This comprehensive spectroscopic blueprint serves as an essential tool for researchers in the positive identification and quality assessment of this important pharmaceutical intermediate.

References

- A. A.

- S. A. El-Daly, "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent," Semantic Scholar, 2005. [Online]. Available: [Link]

- M. C. Amendola et al., "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring," National Institutes of Health, 2017. [Online]. Available: [Link]

- Sunway Pharm Ltd, "2-(piperazin-1-yl)pyridine-4-carbonitrile - CAS:305381-05-9," Sunway Pharm. [Online]. Available: [Link]

- P. Vainiotalo et al., "Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution," PubMed, 2001. [Online]. Available: [Link]

- Sinfoo Biotech, "this compound,(CAS# 305381-05-9)," Sinfoo. [Online]. Available: [Link]

- N. Zhu et al., "Mass Fragmentation Characteristics of Piperazine Analogues," Journal of Chinese Mass Spectrometry Society, 2021. [Online]. Available: [Link]

- M. E. B. Mohamed et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI, 2022. [Online]. Available: [Link]

- P. Vainiotalo et al., "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes," PubMed, 2001. [Online]. Available: [Link]

- F. Yilmaz et al., "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES," Revue Roumaine de Chimie, 2019. [Online]. Available: [Link]

- A. Gawarecka et al.

physical and chemical properties of 2-(Piperazin-1-yl)isonicotinonitrile

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(Piperazin-1-yl)isonicotinonitrile

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's core physicochemical properties, spectroscopic signature, and chemical reactivity. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this scaffold in the design and synthesis of novel therapeutic agents. We will explore its synthesis, characterization, and the strategic importance of its structural motifs—the piperazine ring and the isonicotinonitrile core—which are prevalent in a wide array of pharmacologically active compounds.[1][2]

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets and confer favorable pharmacokinetic properties. The piperazine ring is a quintessential example of such a scaffold.[2][3] Its inclusion in a molecule can enhance aqueous solubility, modulate basicity, and provide a conformationally constrained linker between different pharmacophoric elements, thereby optimizing both drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

When combined with the isonicotinonitrile moiety—a pyridine ring bearing a nitrile group at the 4-position—the resulting compound, this compound, becomes a highly versatile and synthetically tractable building block. The electron-withdrawing nature of the nitrile group influences the electronic properties of the pyridine ring, while the secondary amine of the piperazine offers a convenient handle for further chemical modification. This guide provides the foundational knowledge required to fully exploit the potential of this compound in research and development settings.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. These properties dictate its behavior in both chemical reactions and biological systems.

Molecular Structure and Identification

The structure of this compound is defined by a piperazine ring connected via a nitrogen atom to the second position of a pyridine ring, which is substituted with a nitrile group at the fourth position.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of the molecule. Note that experimental values for properties like melting point and pKa are not widely published and may require experimental determination.

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₀H₁₂N₄ | - |

| Molecular Weight | 188.23 g/mol | Calculated from formula. |

| CAS Number | 1185316-24-8 (HCl Salt) | [4] |

| Appearance | White to off-white solid | Inferred from related compounds.[5] |

| Solubility | Soluble in DMSO, DMF, Methanol. Limited solubility in non-polar solvents. Moderate aqueous solubility is expected. | The piperazine moiety enhances aqueous solubility, while the overall structure maintains solubility in polar organic solvents.[6][7][8] |

| Predicted pKa | pKa1 ≈ 8.0-9.0 (Piperazine N4-H); pKa2 ≈ 2.0-3.0 (Pyridinium N) | The secondary amine on the piperazine ring is the most basic site. Piperazine itself has a pKa around 9.7.[8][9] The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing nitrile group. |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a building block are critical for its utility in a research program.

General Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

A robust and common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a commercially available, activated pyridine precursor.

Experimental Protocol: Synthesis via SNAr

-

Reagent Preparation: To a solution of 2-chloro-isonicotinonitrile (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF, ~0.5 M), add anhydrous piperazine (1.5-2.0 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl byproduct. Alternatively, 1.1 eq of piperazine can be used with an external base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Causality: A polar aprotic solvent is chosen to solubilize the reactants and stabilize the charged Meisenheimer intermediate characteristic of the SNAr mechanism, thereby accelerating the reaction.

-

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.

Key Reactive Sites and Derivatization Potential

The true power of this molecule lies in its potential for derivatization, primarily at the N4-position of the piperazine ring.

-

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes/ketones and a reducing agent like sodium triacetoxyborohydride (STAB).

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields N-acyl derivatives (amides).

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups.

-

Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid (isonicotinic acid derivative) under acidic or basic conditions, or reduced to a primary amine (aminomethylpyridine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical picture.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1185316-24-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. uregina.ca [uregina.ca]

Unlocking the Therapeutic Potential of 2-(Piperazin-1-yl)isonicotinonitrile: A Technical Guide to Target Identification and Validation

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a multitude of clinically significant therapeutics.[1][2] 2-(Piperazin-1-yl)isonicotinonitrile, a readily accessible derivative, presents a compelling starting point for novel drug discovery campaigns. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to explore and validate its potential therapeutic targets. We will delve into two primary, yet distinct, therapeutic hypotheses: its putative role as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist and its more substantiated potential as a modulator of the Dopamine D4 receptor. This guide will furnish the scientific rationale, detailed experimental protocols, and logical workflows necessary to rigorously evaluate these hypotheses and unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Premise

This compound is a small molecule featuring a piperazine ring linked to an isonicotinonitrile moiety. While direct, in-depth biological studies on this specific compound are nascent, its structural components provide a strong foundation for hypothesizing its therapeutic targets. The broader class of piperazine-containing molecules exhibits a vast range of biological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial effects.[1][3][4][5] This functional diversity stems from the piperazine ring's ability to be readily modified, allowing for fine-tuning of its affinity and specificity for various biological targets.[2]

Two key observations guide our exploration of this compound's therapeutic potential:

-

Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Antagonism. Commercial availability of this compound is accompanied by the claim of it being a selective and reversible PPAR antagonist.[6] While this assertion from a supplier warrants rigorous scientific validation, it provides a tangible starting point for investigation. PPARs are nuclear hormone receptors that play crucial roles in metabolism and inflammation, making their modulation a key strategy in treating metabolic diseases and certain cancers.[7][8][9]

-

Hypothesis 2: Dopamine D4 Receptor Modulation. Strong evidence for this line of inquiry comes from a structurally related compound, N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide, which has been identified as a potent and selective agonist of the Dopamine D4 receptor.[10] The Dopamine D4 receptor is primarily expressed in the brain's cortex, hippocampus, and thalamus and is implicated in cognitive and emotional processes.[10] Its modulation is a key therapeutic strategy for neuropsychiatric disorders like schizophrenia.[2][10]

This guide will provide the necessary tools to systematically investigate both hypotheses, enabling a comprehensive understanding of the therapeutic landscape for this compound.

The Dopamine D4 Receptor: A Plausible Neurological Target

The structural similarity of this compound to a known potent Dopamine D4 receptor agonist makes this a highly credible and compelling therapeutic target.[10] The D4 receptor, a G-protein coupled receptor (GPCR), is a key player in neuronal signaling and is a validated target for atypical antipsychotics.[2][10]

Signaling Pathway

The Dopamine D4 receptor is coupled to the Gαi/o subunit, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human Dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or a D4-selective radioligand.

-

Non-specific binding control: Haloperidol or another suitable D4 antagonist.

-

Scintillation cocktail and counter.

Methodology:

-

Membrane Preparation: Culture HEK293-D4R cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer.

-

Binding Reaction: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Spiperone, and increasing concentrations of this compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

| Parameter | Description |

| Ki | Inhibitory constant, a measure of binding affinity. |

| IC50 | Concentration of the compound that inhibits 50% of specific radioligand binding. |

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the Dopamine D4 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Dopamine or a known D4 agonist.

-

Forskolin (to stimulate adenylyl cyclase).

Methodology:

-

Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

-

Compound Treatment (Agonist Mode): Treat the cells with increasing concentrations of this compound.

-

Compound Treatment (Antagonist Mode): Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a fixed concentration of a known D4 agonist (e.g., dopamine at its EC80).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50.

-

| Parameter | Description |

| EC50 | Concentration of an agonist that gives 50% of the maximal response. |

| IC50 | Concentration of an antagonist that inhibits 50% of the agonist response. |

| Emax | Maximum response produced by the compound. |

Peroxisome Proliferator-Activated Receptors (PPARs): An Exploratory Avenue

The unsubstantiated claim of PPAR antagonism for this compound necessitates a thorough and unbiased investigation. [6]PPARs are ligand-activated transcription factors that regulate gene expression related to lipid metabolism and inflammation. [11][12]Antagonism of PPARs has emerged as a potential therapeutic strategy in oncology. [7][8][13]

PPAR Signaling Pathway

Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. An antagonist would block this process.

Experimental Workflow for Target Validation

A systematic approach is required to first confirm binding and then elucidate the functional consequence of the interaction with PPAR subtypes.

Detailed Experimental Protocols

Objective: To determine if this compound can antagonize the activity of a known PPAR agonist.

Materials:

-

HepG2 or other suitable cell line.

-

Expression plasmids for human PPARα, γ, or δ.

-

A luciferase reporter plasmid containing PPREs.

-

Transfection reagent.

-

Known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

-

Luciferase assay system.

Methodology:

-

Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover.

-

Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound.

-

Agonist Addition: Add a fixed concentration of the known PPAR agonist (at its EC80).

-

Incubation: Incubate for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

| Parameter | Description |

| IC50 | Concentration of the compound that inhibits 50% of the agonist-induced reporter gene expression. |

Objective: To confirm that the antagonist activity observed in the reporter assay translates to the modulation of endogenous PPAR target genes.

Materials:

-

A cell line endogenously expressing the PPAR subtype of interest (e.g., HepG2 for PPARα).

-

This compound and a known PPAR agonist.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for PPAR target genes (e.g., CPT1A for PPARα).

Methodology:

-

Cell Treatment: Treat the cells with the test compound in the presence and absence of a known PPAR agonist.

-

RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers for specific PPAR target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Concluding Remarks and Future Directions

This guide outlines a clear and scientifically rigorous path for the initial characterization of this compound. The preliminary evidence strongly suggests that the Dopamine D4 receptor is a high-probability target, and the provided workflows will enable a thorough investigation of its potential in the realm of neuropsychiatric disorders. Concurrently, the putative role of this compound as a PPAR antagonist, while requiring foundational validation, opens up exciting possibilities in metabolic diseases and oncology. Successful validation of either of these hypotheses will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of novel therapeutics. The versatility of the piperazine scaffold, combined with a systematic and evidence-based approach to target validation, positions this compound as a molecule of significant therapeutic promise.

References

- BenchChem. (2025).

- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.

- Kumar, A., et al. (2024).

- Patel, R. B., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.

- Singh, S. K., et al. (2024).

- Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

- Fiorino, F., et al. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed. [Link]

- Matsuo, Y., et al. (2020). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]

- Betti, M., et al. (2013). Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. PubMed. [Link]

- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.

- Pérez-Alarcón, A. B., et al. (2016). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

- Naito, M., et al. (2021). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

- Burton, J. D., et al. (2008). Potential of Peroxisome Proliferator-Activated Receptor Gamma Antagonist Compounds as Therapeutic Agents for a Wide Range of Cancers. Hindawi. [Link]

- Ali, M. A., et al. (2025).

- Szollosi, D., et al. (2016). Novel Piperazino-Enaminones Suppress Pro-Inflammatory Cytokines and Inhibit Chemokine Receptor CCR2. PubMed. [Link]

- Seeman, P., & Van Tol, H. H. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. PubMed. [Link]

- de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- Chen, Y. J., et al. (2020). Identification of an irreversible PPARγ antagonist with potent anticancer activity. PMC. [Link]

- ChemRxiv. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder.

- Kumar, A., et al. (2024).

- Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

- National Center for Biotechnology Information. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.

- Neau, J. P., et al. (1984). [Neurologic adverse effects of piperazine]. PubMed. [Link]

- da Silva, M. R., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

- Yang, M., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Link]

- ResearchGate. (2024).

- Sipos, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

- Honda, A., et al. (2019). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). PubMed. [Link]

- ResearchGate. (2025). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties.

- Wujec, M., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. [Link]

- Khan, I., et al. (2022).

Sources

- 1. Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. AID 65818 - Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scispace.com [scispace.com]

- 8. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Piperazin-1-yl)isonicotinonitrile: An In-depth Technical Guide for Organic Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(piperazin-1-yl)isonicotinonitrile, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity. The core of this guide will focus on the strategic implementation of this scaffold in the design and synthesis of biologically active molecules, with a particular emphasis on its role in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and illustrative synthetic schemes are provided to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthon.

Introduction: The Piperazine-Pyridine Nexus in Modern Medicinal Chemistry

The confluence of piperazine and pyridine moieties within a single molecular framework has proven to be a highly fruitful strategy in the discovery of novel therapeutics. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions contribute to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[3][4] When coupled with the pyridine ring, an aromatic heterocycle known for its diverse biological activities and ability to participate in π-stacking and hydrogen bonding, the resulting scaffold becomes a powerful tool for modulating interactions with biological targets.[1][2]

This compound, featuring a piperazine ring at the 2-position of a pyridine nucleus and a nitrile group at the 4-position, has emerged as a particularly valuable building block. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the secondary amine of the piperazine ring provides a convenient handle for introducing molecular diversity. This guide will illuminate the chemical versatility and strategic importance of this compound.

Synthesis and Characterization of this compound

The principal and most direct route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with piperazine. The starting material of choice is typically 2-chloro-4-cyanopyridine.

Synthesis of the Precursor: 2-Chloro-4-cyanopyridine

The synthesis of 2-chloro-4-cyanopyridine is a critical first step. A common laboratory-scale preparation involves the chlorination of 4-cyanopyridine N-oxide.

Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine

-

Materials: 4-cyanopyridine N-oxide, phosphorus oxychloride (POCl₃), 1,2-dichloroethane, triethylamine.

-

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, suspend 4-cyanopyridine N-oxide (1.0 eq) in 1,2-dichloroethane.

-

Add phosphorus oxychloride (1.5 eq).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-chloro-4-cyanopyridine as a solid.

-

Synthesis of this compound

The reaction of 2-chloro-4-cyanopyridine with piperazine proceeds via an SNAr mechanism. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-chloro-4-cyanopyridine, piperazine, potassium carbonate, water.

-

Procedure:

-

To a stirred solution of piperazine (3.0 eq) and potassium carbonate (1.5 eq) in water, add 2-chloro-4-cyanopyridine (1.0 eq) portion-wise at 50-65 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate (likely the bis-substituted piperazine) forms, it can be removed by filtration.

-

Extract the aqueous filtrate with chloroform or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization to afford this compound.

-

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a solid at room temperature. The hydrochloride salt is also commonly available.[5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄ | [6] |

| Molecular Weight | 188.23 g/mol | [6] |

| CAS Number | 84951-44-0 | [6] |

| Appearance | Off-white to white solid | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the pyridine ring protons and the two sets of methylene protons of the piperazine ring. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine and piperazine rings, as well as the nitrile carbon.

-

IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by the nucleophilic secondary amine of the piperazine moiety. This site readily undergoes a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Diagram of Key Reactions

Caption: Key reactions of this compound.

N-Acylation

The secondary amine of the piperazine ring can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups.

General Protocol for N-Acylation:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride or anhydride.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Perform an aqueous workup to remove the base and salts, followed by extraction, drying, and purification of the product.

N-Alkylation

N-alkylation can be achieved by reacting this compound with alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed. Reductive amination is an alternative strategy for introducing alkyl groups.[7]

Reaction with Isocyanates

The reaction with isocyanates provides a straightforward route to urea derivatives. This transformation is of particular importance in medicinal chemistry, as the urea moiety is a common pharmacophore in kinase inhibitors.[8]

General Protocol for Reaction with Isocyanates:

-

Dissolve this compound in an anhydrous aprotic solvent.

-

Add the isocyanate dropwise at room temperature or with gentle heating.

-

Stir the reaction mixture until completion (often rapid).

-

The urea product may precipitate from the reaction mixture and can be isolated by filtration.

Applications in the Synthesis of Biologically Active Molecules

The this compound scaffold is a cornerstone in the synthesis of numerous biologically active compounds, most notably kinase inhibitors for the treatment of cancer.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-(piperazin-1-yl)pyridine moiety is frequently employed as a key component of these inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the piperazine nitrogen serves as an attachment point for a solvent-exposed fragment that can be optimized to enhance potency and selectivity.

While a specific marketed drug directly using this compound as a starting material is not readily identifiable from public literature, numerous patents for kinase inhibitors describe analogous structures. For instance, the general structure of many pyrido[2,3-d]pyrimidin-7(8H)-one based CDK inhibitors, such as Palbociclib, showcases the strategic placement of a piperazinyl-pyridine moiety.[5]

Illustrative Synthetic Scheme towards a Kinase Inhibitor Core:

The following scheme illustrates how this compound can be elaborated into a more complex heterocyclic system relevant to kinase inhibitor design.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. 1185316-24-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Nucleus: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds across a multitude of therapeutic areas.[1][2][3] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This guide provides a comprehensive technical overview for the discovery of novel piperazine-based compounds, delving into the strategic rationale behind its use, core synthetic methodologies, modern screening paradigms, and critical considerations for lead optimization. We aim to equip researchers with the field-proven insights necessary to harness the full potential of this versatile pharmacophore.

The Strategic Value of the Piperazine Scaffold in Medicinal Chemistry

The enduring prevalence of the piperazine moiety in clinically successful drugs is not coincidental; it is a direct consequence of its inherent chemical and physical properties that address several key challenges in drug design.[6][7]

A Master Key for Physicochemical and Pharmacokinetic Optimization

The two nitrogen atoms within the piperazine ring are the source of its remarkable utility. They offer a large polar surface area and act as hydrogen bond acceptors and donors, which frequently leads to enhanced aqueous solubility and improved oral bioavailability.[8][9] The basicity of these nitrogens can be finely tuned through substitution, allowing for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][8] This modulation is critical for achieving desired drug-like properties and ensuring a candidate can effectively reach its biological target in the body.

Furthermore, the piperazine ring can be strategically incorporated to disrupt crystallinity and improve the overall formulation characteristics of a drug substance. Its relative structural rigidity also helps in pre-organizing pharmacophoric elements for optimal interaction with a biological target, a concept central to rational drug design.[5][8]

A Versatile Linker and Scaffold

The piperazine nucleus serves a dual role as both a central scaffold and a versatile linker.[][11] As a scaffold, its nitrogen atoms provide convenient points for derivatization, enabling the exploration of vast chemical space and the systematic investigation of structure-activity relationships (SAR).[12][13] As a linker, it can connect two distinct pharmacophores, maintaining a degree of conformational constraint that is often superior to more flexible aliphatic chains.[][14] This is particularly valuable in the design of molecules targeting complex biological systems, such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of the interacting moieties is paramount.[][14]

Core Synthetic Strategies for Piperazine Derivatives

The synthesis of novel piperazine-containing compounds generally follows two main pathways: the functionalization of a pre-existing piperazine core or the de novo construction of the piperazine ring. Advances in synthetic organic chemistry have provided robust and versatile methods for both approaches.

Functionalization of the Piperazine Core

This is the most common strategy, leveraging the nucleophilicity of the nitrogen atoms.

-

N-Arylation: The introduction of an aryl group onto a piperazine nitrogen is a cornerstone transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for this purpose.[15]

-